molecular formula C10H16O2 B1383387 [4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers CAS No. 1692498-55-7

[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers

Cat. No. B1383387
M. Wt: 168.23 g/mol
InChI Key: JFJNULVYUNJHIH-UHFFFAOYSA-N
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Description

“[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol” is a chemical compound with the CAS Number: 1692498-55-7 . It has a molecular weight of 168.24 . The compound is in liquid form and is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The IUPAC name for this compound is (4-(prop-2-yn-1-yloxy)cyclohexyl)methanol . The InChI code for this compound is 1S/C10H16O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,9-11H,3-8H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.24 . It is in liquid form and is stored at a temperature of 4 degrees .

Scientific Research Applications

Palladium-catalyzed Synthesis

Palladium-catalyzed synthesis processes involving 4-yn-1-ols, related to the structure of "[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol", are used to synthesize tetrahydrofurans, a key component in various organic reactions. One specific method involves oxidative cyclization–alkoxycarbonylation, leading to the formation of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. This process showcases the compound's utility in complex organic synthesis, particularly in creating cyclic structures with potential applications in pharmaceuticals and material science (Gabriele et al., 2000).

Calorimetric Data Analysis

In studies of excess molar enthalpies of cyclohexanol with various alkanols, compounds related to "[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol" have been examined. These studies provide vital data on the thermodynamic properties of these mixtures, crucial for understanding the energetics of molecular interactions in solution. Such insights can be pivotal in designing reaction conditions in chemical manufacturing and pharmaceutical formulation (Zarei, Parvini & Behroozi, 2012).

Viscosity and Density Measurements

The physical properties, such as densities and viscosities, of mixtures involving compounds structurally related to "[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol" have been extensively studied. These properties are essential for the formulation of chemical products where the flow characteristics and mixture homogeneity are critical, such as in paints, lubricants, and pharmaceuticals (Yan et al., 2009).

Chiral Ligand Synthesis

Enantiopure compounds structurally related to "[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol" are synthesized for use as chiral ligands in catalytic reactions. These ligands are crucial in achieving high stereoselectivity in chemical synthesis, which is particularly important in the pharmaceutical industry where the activity of a drug can significantly depend on its chirality (Alvarez-Ibarra et al., 2010).

Crystallographic Studies

Crystallographic studies involving compounds like "[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol" provide detailed insights into molecular structures and intermolecular interactions. These studies are foundational for understanding the properties of materials and for designing new molecules with desired physical and chemical characteristics (Ge et al., 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

(4-prop-2-ynoxycyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,9-11H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJNULVYUNJHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Prop-2-ynoxycyclohexyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers
Reactant of Route 2
Reactant of Route 2
[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers
Reactant of Route 3
[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers
Reactant of Route 4
[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers
Reactant of Route 5
[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers
Reactant of Route 6
[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers

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